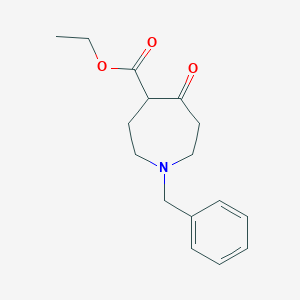

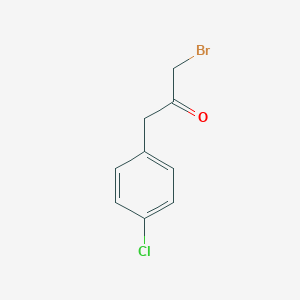

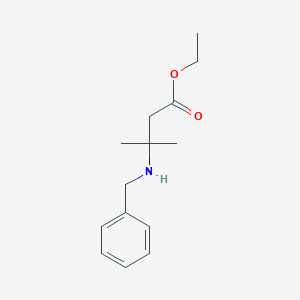

![molecular formula C16H14O4 B168544 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 170229-81-9](/img/structure/B168544.png)

4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Übersicht

Beschreibung

The compound “4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid” is a type of boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid derivatives like this compound involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 .Chemical Reactions Analysis

Boronic acid derivatives like this compound are often used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen

Antineoplastic Agent Synthesis

This compound serves as an intermediate in the synthesis of Bexarotene , an antineoplastic agent used in cancer treatment, particularly for cutaneous T-cell lymphoma .

Super Fiber Material Synthesis

It is utilized in synthesizing Poly (p-phenylene benzothiazole) (PBO), a super fiber material known for its exceptional strength and thermal stability .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As an intermediate in organic synthesis and pharmaceutical development , its mode of action would depend on the specific reactions it is involved in and the final products it is used to synthesize.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical development , it may be involved in a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As an intermediate in organic synthesis and pharmaceutical development , its pharmacokinetic properties would depend on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical development , its effects would depend on the specific context of its use.

Action Environment

As an intermediate in organic synthesis and pharmaceutical development , these aspects would depend on the specific context of its use.

Eigenschaften

IUPAC Name |

4-(4-methoxycarbonyl-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10-9-13(16(19)20-2)7-8-14(10)11-3-5-12(6-4-11)15(17)18/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEWCUVMVPURGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618622 | |

| Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

170229-81-9 | |

| Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

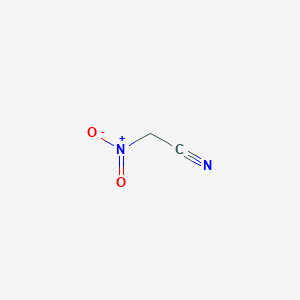

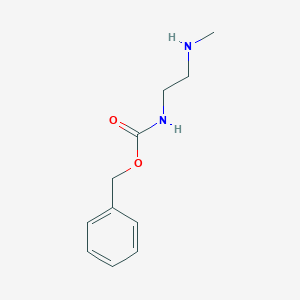

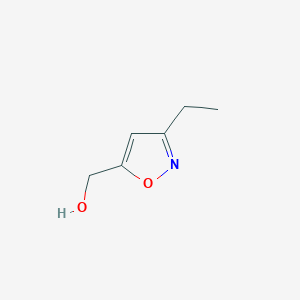

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)

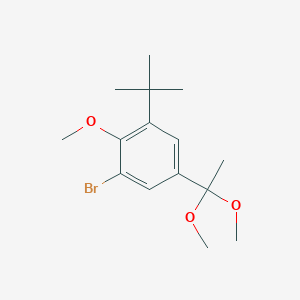

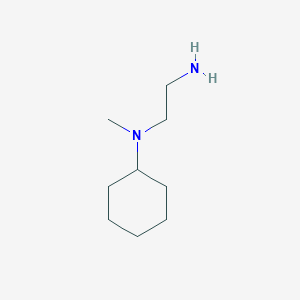

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)